Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Overview
Description
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is characterized by the presence of a chloro group, a methylthio group, and a carboxylate ester group attached to the pyrimidine ring.
Mechanism of Action
Target of Action
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
For instance, it’s noted that the compound has a low solubility in water but can dissolve in organic solvents like ethanol .
Result of Action
The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the compound’s stability can be affected by thermal decomposition, which can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride to introduce the chloro group. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Nucleophilic Substitution: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid[][3].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted pyrimidine derivatives.
- Sulfoxides and sulfones.
- Alcohols from ester reduction.
Scientific Research Applications
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester group.
Uniqueness: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester and carboxylic acid counterparts, making it suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLUGJWGGDSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406100 | |
Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79686-03-6 | |
Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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